2-Amino-4-phenylthiazole

概要

説明

2-Amino-4-phenylthiazole is a synthetic intermediate useful for pharmaceutical synthesis . It has been used to prepare suberoylanilide hydroxamic acid (SAHA) analogs with cancer cell growth inhibitory activities .

Synthesis Analysis

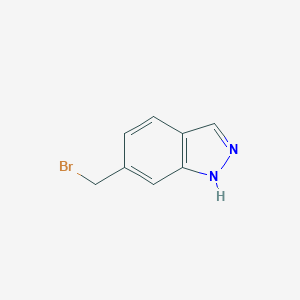

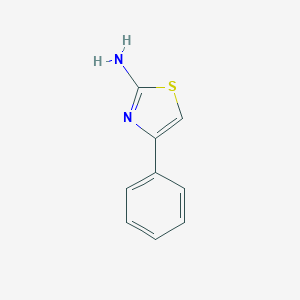

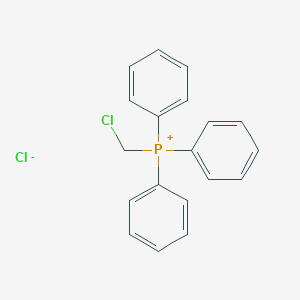

The 2-aminothiazole scaffold is a characteristic structure in drug development and has several biological activities . Various synthetic strategies have been developed to access novel 2-aminothiazole derivatives . For instance, 2-amino-4-phenylthiazole has been synthesized under conditions of microwave irradiation .Molecular Structure Analysis

The molecular formula of 2-Amino-4-phenylthiazole is C9H8N2S . Its structure has been analyzed in several studies .Chemical Reactions Analysis

2-Amino-4-phenylthiazole has been involved in various chemical reactions. For example, it has been used in the synthesis of metal complexes of Schiff bases . It has also been used in the development of anticancer drug resistance .Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-4-phenylthiazole is 176.24 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .科学的研究の応用

Anti-microbial and Anti-fungal Applications

“2-Amino-4-phenylthiazole” has been tested for its anti-microbial and anti-fungal properties, and it has shown promising results . This makes it a potential candidate for the development of new drugs to combat microbial and fungal infections.

Anti-oxidant Applications

In addition to its anti-microbial and anti-fungal properties, “2-Amino-4-phenylthiazole” has also demonstrated significant anti-oxidant activity . This suggests that it could be used in the development of treatments for diseases caused by oxidative stress, such as certain types of cancer and neurodegenerative disorders.

HIV Inhibition

Research has shown that “2-Amino-4-phenylthiazole” derivatives can act as efficient inhibitors of the HIV1 NC (nucleo capsid protein) chaperon functions . This indicates that “2-Amino-4-phenylthiazole” could potentially be used in the development of new antiviral drugs, specifically for the treatment of HIV.

Chemical Research

“2-Amino-4-phenylthiazole” is used in chemical research due to its unique structure and properties . It’s often used as a building block in the synthesis of more complex organic compounds.

Pharmaceutical Research

Due to its diverse biological activities, “2-Amino-4-phenylthiazole” is a compound of interest in pharmaceutical research . It’s often used as a starting point in the development of new drugs.

Safety And Hazards

将来の方向性

The 2-aminothiazole scaffold, including 2-Amino-4-phenylthiazole, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research will likely continue to explore its potential in various therapeutic applications, including its use as an anticancer and antiviral agent .

特性

IUPAC Name |

4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSJLPAOBIGQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34161-31-4 (mono-hydrobromide), 6208-08-8 (mono-hydrochloride) | |

| Record name | Phenthiazamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4043804 | |

| Record name | Phenthiazamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-phenylthiazole | |

CAS RN |

2010-06-2 | |

| Record name | 2-Amino-4-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2010-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenthiazamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-PHENYLTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenthiazamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylthiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTHIAZAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2822RIUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-amino-4-phenylthiazole exert its anesthetic effect in fish?

A1: Research suggests that 2-amino-4-phenylthiazole causes a depletion of acetylcholine in nerve ending particles within the fish brain. [, ] This depletion is thought to inhibit choline acetyltransferase activity and reduce the acetylcholine binding capacity of synaptic vesicles, ultimately leading to anesthesia. []

Q2: How does the structure of 2-amino-4-phenylthiazole lend itself to forming conjugates?

A2: The primary amino group on the thiazole ring of 2-amino-4-phenylthiazole can react with aldehyde groups, such as that of D-glucuronic acid. This reaction forms N-glucuronyl conjugates, a key metabolic pathway observed in fish. []

Q3: What is the molecular formula and weight of 2-amino-4-phenylthiazole?

A3: The molecular formula of 2-amino-4-phenylthiazole is C9H8N2S, and its molecular weight is 176.24 g/mol. This information can be deduced from its structure.

Q4: What spectroscopic techniques are commonly used to characterize 2-amino-4-phenylthiazole and its derivatives?

A4: Researchers utilize a range of spectroscopic techniques including ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the identity and structure of 2-amino-4-phenylthiazole and its synthesized derivatives. [, , , , , , , , ]

Q5: Can 2-amino-4-phenylthiazole undergo electropolymerization, and what are the characteristics of the resulting polymer?

A5: Yes, 2-amino-4-phenylthiazole can undergo electrochemical oxidative polymerization. [] The resulting polymer film has been characterized using various techniques including IR, UV, 1H-NMR, elemental analysis, thermogravimetric analysis, and cyclic voltammetry. []

Q6: Has 2-amino-4-phenylthiazole been used in the development of materials with specific properties?

A6: Yes, 2-amino-4-phenylthiazole has been explored as a component in the synthesis of coordination polymers. For example, it can be incorporated into polymeric Schiff bases, which can then form chelates with metal ions like copper(II), leading to materials with potentially useful properties. []

Q7: Does 2-amino-4-phenylthiazole exhibit any catalytic properties?

A7: While the provided research does not focus on the catalytic properties of 2-amino-4-phenylthiazole, its structure and reactivity suggest potential for catalytic applications. Further investigations are necessary to explore this area.

Q8: Have computational methods been employed to study 2-amino-4-phenylthiazole and its derivatives?

A8: Yes, molecular docking studies have been conducted using 2-amino-4-phenylthiazole derivatives to investigate their potential as inhibitors, particularly in the context of anti-cancer activity. These studies help visualize and understand the interactions between the compound and its potential target sites. []

Q9: How do structural modifications of 2-amino-4-phenylthiazole affect its biological activity?

A9: Numerous studies highlight the structure-activity relationship (SAR) of 2-amino-4-phenylthiazole derivatives. Modifications like the introduction of amide moieties, halogen atoms, or different substituents on the phenyl ring can significantly alter its potency and selectivity against various targets, including cancer cells and bacteria. [, , , , , ]

Q10: What are the key considerations for formulating 2-amino-4-phenylthiazole to improve its bioavailability and efficacy?

A10: Formulation strategies for 2-amino-4-phenylthiazole would likely focus on enhancing its solubility and stability in relevant media, especially considering its application as a fish anesthetic. [, ] Factors like pH, temperature, and the presence of excipients would need to be carefully controlled. [, ]

Q11: Are there specific SHE regulations pertaining to the handling and use of 2-amino-4-phenylthiazole?

A11: While specific SHE regulations might vary depending on location and intended use, general laboratory safety protocols for handling chemicals should be followed. Information regarding its toxicity, disposal, and potential environmental impact should be considered. [, ]

Q12: What is known about the pharmacokinetics of 2-amino-4-phenylthiazole in fish?

A12: Studies in various fish species demonstrate that 2-amino-4-phenylthiazole is readily absorbed through the gills, with the brain being a major site of distribution. [, , ] It undergoes biotransformation, primarily forming N-glucuronyl conjugates, and is excreted relatively rapidly. [, , , ]

Q13: Has 2-amino-4-phenylthiazole shown efficacy in in vitro or in vivo models for diseases beyond its use as an anesthetic?

A13: Yes, derivatives of 2-amino-4-phenylthiazole have demonstrated promising anticancer activity against various cancer cell lines in vitro. [, , , , ] These findings encourage further investigation into its therapeutic potential.

Q14: Are there known cases of resistance developing to 2-amino-4-phenylthiazole or its derivatives?

A14: While the provided research doesn't explicitly discuss resistance mechanisms, it's crucial to consider that prolonged exposure to any biologically active compound, including 2-amino-4-phenylthiazole, can potentially lead to the development of resistance. Continuous monitoring and exploration of alternative compounds or treatment strategies are essential.

Q15: What toxicological data is available for 2-amino-4-phenylthiazole?

A15: While the research primarily focuses on its anesthetic properties in fish, detailed toxicological studies are crucial to assess its safety profile in other organisms, including potential long-term effects.

Q16: What analytical techniques are used to quantify 2-amino-4-phenylthiazole residues in fish?

A16: Gas chromatography-mass spectrometry (GC/MS) is a sensitive and reliable method used for quantifying 2-amino-4-phenylthiazole residues in fish tissues. This technique enables researchers to track the compound's depletion and assess its persistence in the environment. [, ]

Q17: What is the environmental fate and degradation pathway of 2-amino-4-phenylthiazole?

A17: Research into the environmental impact of 2-amino-4-phenylthiazole is crucial. Understanding its degradation pathways, potential accumulation in ecosystems, and effects on non-target organisms is essential for responsible use and disposal. []

Q18: What is the historical context and significance of 2-amino-4-phenylthiazole research?

A18: Research on 2-amino-4-phenylthiazole has evolved over several decades, starting with its identification as a fish anesthetic. [, , ] Its versatility as a building block in organic synthesis has led to the development of various derivatives with potential applications in fields like medicine and materials science. [, , , , , , , ]

Q19: What are some potential cross-disciplinary applications and synergies for 2-amino-4-phenylthiazole research?

A19: Due to its diverse properties, 2-amino-4-phenylthiazole research holds potential for collaborations between organic chemists, pharmacologists, materials scientists, and environmental scientists. Further exploration of its derivatives could lead to advancements in areas like drug discovery, biomaterial development, and sustainable chemical synthesis. [, , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)

![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)

![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)